molecular formula C17H21N B1385439 2,3-Dimethyl-N-(3-phenylpropyl)aniline CAS No. 1036613-44-1

2,3-Dimethyl-N-(3-phenylpropyl)aniline

Cat. No.: B1385439
CAS No.: 1036613-44-1
M. Wt: 239.35 g/mol
InChI Key: USBPHLXGUACIGH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-N-(3-phenylpropyl)aniline typically involves the alkylation of 2,3-dimethylaniline with 3-phenylpropyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:

    Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives

    Reduction: Amines

    Substitution: Halogenated derivatives

Scientific Research Applications

2,3-Dimethyl-N-(3-phenylpropyl)aniline is widely used in scientific research, particularly in the following areas:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving protein interactions and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(3-phenylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group enhances its binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylaniline: Lacks the phenylpropyl group, resulting in different chemical properties and reactivity.

    N-Phenylpropylamine: Lacks the dimethyl substitution on the aniline ring, affecting its binding affinity and reactivity.

Uniqueness

2,3-Dimethyl-N-(3-phenylpropyl)aniline is unique due to the presence of both the dimethyl-substituted aniline ring and the phenylpropyl group. This combination imparts distinct chemical properties and enhances its utility in various research applications.

Properties

IUPAC Name

2,3-dimethyl-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-14-8-6-12-17(15(14)2)18-13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,18H,7,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBPHLXGUACIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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